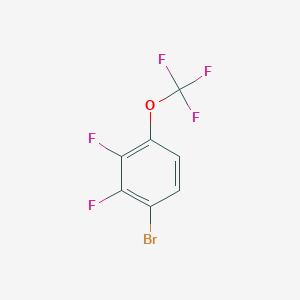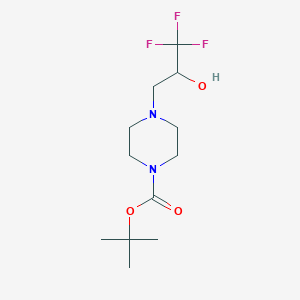
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Overview
Description
“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1417569-62-0 . It has a molecular weight of 276.99 and its IUPAC name is 4-bromo-2,3-difluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H2BrF5O/c8-3-1-2-4 (6 (10)5 (3)9)14-7 (11,12)13/h1-2H . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and trifluoromethoxy substituents .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 at 20 °C, and a vapor pressure of 20 hPa at 55 °C . It is slightly soluble in water, with a solubility of 11.7 mg/l .
Scientific Research Applications
1. Intermediate in Aryne Chemistry and Organic Synthesis
- It serves as an intermediate in the synthesis of complex organic molecules. For instance, upon treatment with specific reagents, it undergoes transformations to yield phenyllithium derivatives, which are crucial intermediates. These intermediates can then undergo further reactions to produce a range of organofluorine compounds. This showcases the compound's versatility and utility in synthetic organic chemistry, facilitating the construction of complex molecular architectures with potential applications in pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).
2. Production of Novel Organofluorine Compounds
- The compound is used to generate (trifluoromethoxy)phenyllithiums, which are essential intermediates for producing a variety of new organofluorine compounds. These compounds have several applications, including in the development of agrochemicals, pharmaceuticals, and materials with unique properties like high thermal stability or specific optical characteristics (Castagnetti & Schlosser, 2001).
3. Halogenation and Derivative Formation
- The compound is instrumental in halogenation reactions, leading to the formation of various halogenated derivatives. These derivatives are significant due to their stability and potential use in further chemical transformations. This aspect is crucial for developing new materials and chemicals with tailored properties (Herkes, 1977).
4. Structural Analysis and Crystal Engineering
- Research has focused on understanding the structural aspects of bromo and bromomethyl-substituted benzenes, including those similar to 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. These studies are fundamental for crystal engineering and designing materials with specific physical properties, such as luminescence or mechanical strength (Jones et al., 2012).
Safety and Hazards
“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is classified as a skin irritant (H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid skin contact, wear protective gloves, and wash skin thoroughly after handling . In case of skin irritation, it is advised to get medical attention .
Mechanism of Action
Mode of Action
Brominated and fluorinated benzene derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound can be replaced by other groups, allowing the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene depends on the specific reaction conditions and the other reactants present. For example, when treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium .
Biochemical Analysis
Biochemical Properties
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s bromine and fluorine atoms can form halogen bonds with amino acid residues in the enzyme’s active site, influencing the enzyme’s activity. Additionally, the trifluoromethoxy group can participate in hydrophobic interactions with protein surfaces, further modulating the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. The compound’s halogen atoms can form halogen bonds with nucleophilic residues, while the trifluoromethoxy group can engage in hydrophobic interactions. These interactions can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal physiological functions. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interactions with cofactors and other enzymes can also influence its metabolic fate, leading to diverse biochemical outcomes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, such as hydrophobicity and molecular size. These factors determine its distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVSTCFPFXRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B1404516.png)
![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1404520.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404526.png)
![2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1404527.png)

![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)




![(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)
